molecular formula C17H17FN4O2 B5501726 1-{[3-(2-氟苯基)-1,4,6,7-四氢-5H-吡唑并[4,3-c]吡啶-5-基]羰基}环丙烷甲酰胺

1-{[3-(2-氟苯基)-1,4,6,7-四氢-5H-吡唑并[4,3-c]吡啶-5-基]羰基}环丙烷甲酰胺

货号 B5501726
分子量: 328.34 g/mol
InChI 键: HZDPGWZHWPXAPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of structurally similar compounds involves multi-step nucleophilic substitution reactions and ester hydrolysis, starting from commercially available precursors to yield products confirmed by spectroscopic methods such as NMR and MS. For instance, compounds with fluoro-phenyl groups and cyclopropane carboxamide moieties are synthesized through a series of carefully orchestrated steps, highlighting the synthetic complexity and precision required in crafting such molecules (Zhou et al., 2021).

Molecular Structure Analysis

The structural intricacies of similar compounds are elucidated through crystallography, providing insight into molecular conformations, crystalline structures, and intermolecular interactions. These studies reveal the spatial arrangements and bond distances, crucial for understanding the compound's reactivity and properties. For example, X-ray diffraction data confirm the molecular structures, showcasing the detailed atomic arrangement and emphasizing the compound's three-dimensional configuration (Jasinski et al., 2012).

科学研究应用

氟代吡唑作为药物构建模块

氟代吡唑如1-{[3-(2-氟苯基)-1,4,6,7-四氢-5H-吡唑并[4,3-c]吡啶-5-基]羰基}环丙烷甲酰胺由于其在药物化学中的潜力而具有重要意义。它们通常作为合成具有广泛生物活性的化合物的中间体 (Surmont 等,2011)

在抗菌和抗癌剂中的作用

这些化合物因其抗菌和抗真菌活性而被探索,显示出作为潜在治疗剂的前景。一些衍生物已显示出与标准药物相当的活性 (Hafez 等,2015)

合成和结构表征

研究还集中在这些化合物的合成和结构表征上,为理解它们在药物设计和开发中的潜在应用提供了基础 (Zhou 等,2021)

在成像和诊断中的潜力

某些氟代衍生物已用于成像和诊断目的的放射性标记。这突显了它们在医学成像和靶向药物递送系统中的潜力 (Lang 等,1999)

属性

IUPAC Name

1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c18-12-4-2-1-3-10(12)14-11-9-22(8-5-13(11)20-21-14)16(24)17(6-7-17)15(19)23/h1-4H,5-9H2,(H2,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPGWZHWPXAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=CC=C3F)C(=O)C4(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]cyclopropane-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。